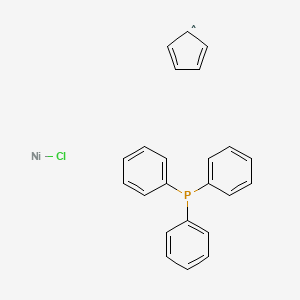

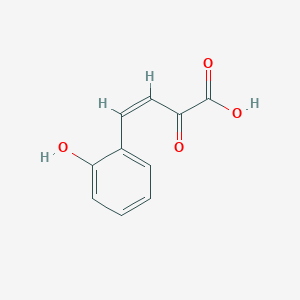

![molecular formula C11H8F6N4 B3124653 7-(1-Methylhydrazino)-2,4-bis(trifluoromethyl)[1,8]naphthyridine CAS No. 320417-41-2](/img/structure/B3124653.png)

7-(1-Methylhydrazino)-2,4-bis(trifluoromethyl)[1,8]naphthyridine

Vue d'ensemble

Description

The compound “7-(1-Methylhydrazino)-2,4-bis(trifluoromethyl)[1,8]naphthyridine” belongs to the class of naphthyridines . Naphthyridines are a subset of diazanaphthalenes with nitrogen in the separate rings . They are considered to be the naphthalene analog of pyridine with one nitrogen atom in each ring . These heterocycles present a significant importance in the field of medicinal chemistry because many of them exhibit a great variety of biological activities .

Applications De Recherche Scientifique

Synthesis and Complexation

The synthesis and structural characterization of complexes involving derivatives of naphthyridine, including those with trifluoromethyl groups, have been explored for their potential in creating new materials with unique properties. For instance, novel copper(I) and lead(II) complexes containing tris-naphthyridyl compounds have been synthesized and studied for their structural and spectroscopic features. These complexes demonstrate interesting geometric conversions and intramolecular charge transfer, suggesting potential applications in catalysis and material science (Gan et al., 2011).

Microbial Synthesis for Analytical Standards

The microbial conversion of deuterium-labelled TAK-637, a molecule related to naphthyridine derivatives, showcases the utility of these compounds in creating internal standards for analytical studies, particularly in liquid chromatography-mass spectrometry (LC-MS). This approach emphasizes the role of naphthyridine derivatives in pharmaceutical analysis and drug development (Tarui et al., 2001).

Modeling Non-Heme Diiron Enzymes

The study of diiron complexes of 1,8-naphthyridine-based ligands has provided insights into the active sites of non-heme diiron enzymes. These complexes, exhibiting reversible redox waves and interacting with oxygen and hydrogen peroxide, serve as models for understanding enzyme mechanisms involved in oxygen activation and could inform the design of biomimetic catalysts (He & Lippard, 2001).

Photophysical and Electrochemical Studies

Naphthyridine-based boron heterocycles have been synthesized and analyzed for their photophysical, electrochemical, and DNA-binding properties. These studies highlight the potential of fluorinated naphthyridine derivatives in developing new fluorescent probes, electrochemical sensors, and therapeutic agents targeting DNA (Bonacorso et al., 2018).

Advanced Material Development

Research into fluorinated polyimides derived from naphthyridine and its derivatives has led to the creation of materials with exceptional thermal stability, low moisture absorption, and low dielectric constants. These properties are critical for the development of advanced electronic and optical materials, showcasing the versatility and importance of naphthyridine derivatives in materials science (Chung & Hsiao, 2008).

Mécanisme D'action

Target of Action

It’s known that naphthyridines, a class of compounds to which this molecule belongs, have a wide range of biological activities . They have been found to exhibit anticancer, anti-HIV, antimicrobial, analgesic, anti-inflammatory, and antioxidant activities . The specific targets would depend on the functional groups attached to the naphthyridine core .

Mode of Action

The mode of action of naphthyridines generally involves interactions with their targets leading to changes in cellular processes . The specific and differential functionalization of the naphthyridine core leads to specific activity .

Biochemical Pathways

Given the wide range of biological activities exhibited by naphthyridines, it can be inferred that multiple biochemical pathways could be affected .

Pharmacokinetics

The pharmacokinetic properties of naphthyridines would be influenced by their chemical structure and the functional groups attached to the naphthyridine core .

Result of Action

Naphthyridines have been found to exhibit a variety of biological activities, including anticancer, anti-hiv, antimicrobial, analgesic, anti-inflammatory, and antioxidant activities . The specific effects would depend on the functional groups attached to the naphthyridine core .

Analyse Biochimique

Biochemical Properties

7-(1-Methylhydrazino)-2,4-bis(trifluoromethyl)[1,8]naphthyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins often involves binding to specific active sites, leading to changes in protein conformation and function. Additionally, this compound can form complexes with metal ions, which further influences its biochemical activity .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of key signaling molecules, leading to altered cellular responses. In terms of gene expression, this compound can either upregulate or downregulate the expression of specific genes, depending on the cellular context. This modulation of gene expression subsequently impacts cellular metabolism, affecting processes such as energy production and biosynthesis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One primary mechanism involves binding interactions with biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. Additionally, the compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions ultimately result in the observed biochemical and cellular effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to reduced efficacy. Long-term exposure to this compound has been associated with sustained changes in cellular function, including alterations in cell growth and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as enzyme inhibition or modulation of cellular processes. At higher doses, toxic or adverse effects can occur, including cellular damage and organ toxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical and cellular effects without causing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For instance, the compound can inhibit key enzymes in the glycolytic pathway, leading to altered glucose metabolism. Additionally, it can affect the levels of specific metabolites, thereby influencing overall metabolic flux. These interactions highlight the compound’s potential as a modulator of metabolic processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cell membranes, allowing it to reach specific intracellular compartments. Once inside the cell, it can bind to proteins that facilitate its distribution to different cellular regions. This localization is essential for the compound’s biochemical activity and its ability to modulate cellular processes .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be targeted to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum. This targeting is often mediated by specific signals or post-translational modifications that direct the compound to its site of action. The subcellular localization of this compound is critical for its ability to interact with biomolecules and exert its biochemical effects .

Propriétés

IUPAC Name |

1-[5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-1-methylhydrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F6N4/c1-21(18)8-3-2-5-6(10(12,13)14)4-7(11(15,16)17)19-9(5)20-8/h2-4H,18H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDDDGPNCRVQPPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=NC2=C(C=C1)C(=CC(=N2)C(F)(F)F)C(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F6N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301168929 | |

| Record name | 7-(1-Methylhydrazinyl)-2,4-bis(trifluoromethyl)-1,8-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301168929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

320417-41-2 | |

| Record name | 7-(1-Methylhydrazinyl)-2,4-bis(trifluoromethyl)-1,8-naphthyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=320417-41-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-(1-Methylhydrazinyl)-2,4-bis(trifluoromethyl)-1,8-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301168929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[5-[4-[3-Chloro-4-[(3-fluorophenyl)methoxy]anilino]quinazolin-6-yl]furan-2-yl]methanol](/img/structure/B3124618.png)

![4-[7-(4-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine](/img/structure/B3124624.png)

![7-(4-Fluorophenyl)-2-morpholino[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3124625.png)

![7-[(E)-2-(4-fluorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3124626.png)

![N-(benzoyloxy)-N-{[4-(4-methylphenoxy)-3-nitrophenyl]methylene}amine](/img/structure/B3124643.png)

![7-[4-(1H-imidazol-1-yl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B3124647.png)

![Methyl 3-(5-{[4-(trifluoromethoxy)phenyl]carbamoyl}furan-2-yl)thiophene-2-carboxylate](/img/structure/B3124656.png)